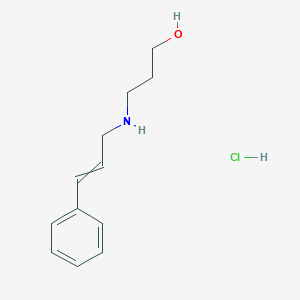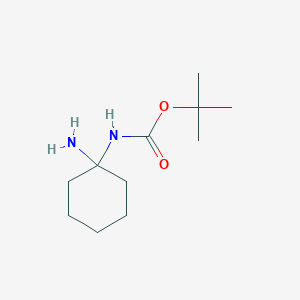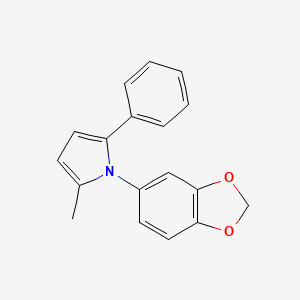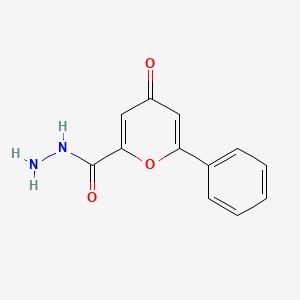
3-(3-Phenylprop-2-enylamino)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylprop-2-enylamino)propan-1-ol;hydrochloride is an organic compound that belongs to the class of phenylpropylamines. This compound is characterized by the presence of a phenyl group attached to a prop-2-enylamino moiety, which is further connected to a propan-1-ol group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylprop-2-enylamino)propan-1-ol typically involves the reaction of 3-phenylprop-2-enylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.
化学反応の分析
Types of Reactions
3-(3-Phenylprop-2-enylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of phenylprop-2-enal or phenylprop-2-enone.
Reduction: Formation of 3-phenylpropylamine or 3-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-Phenylprop-2-enylamino)propan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(3-Phenylprop-2-enylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Phenylpropylamine: A structurally similar compound with a phenyl group attached to a propylamine moiety.
3-Phenylpropan-1-ol: Another related compound with a phenyl group attached to a propan-1-ol group.
Uniqueness
3-(3-Phenylprop-2-enylamino)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
IUPAC Name |
3-(3-phenylprop-2-enylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,13-14H,5,9-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFPNCJSWOZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=CCNCCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B15148669.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B15148670.png)



methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15148686.png)

![2-(2-methylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15148699.png)
![4-[4-(Benzylamino)phthalazin-1-yl]benzamide](/img/structure/B15148707.png)


![4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide](/img/structure/B15148718.png)
![4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride](/img/structure/B15148719.png)
